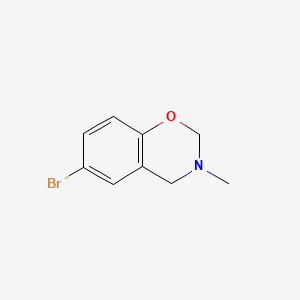

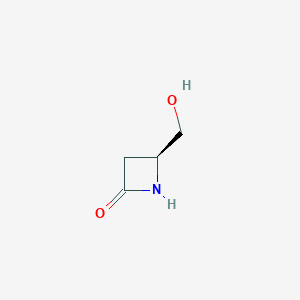

6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine

Overview

Description

“6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine”.Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, there is no specific information available on the molecular structure of “6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine”.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine”.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, structural formula, etc. Unfortunately, there is no specific information available on the physical and chemical properties of “6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine”.Scientific Research Applications

Potassium Channel Activation

Research has identified a series of novel 4-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives with potent potassium channel-activating effects. Among these, a compound demonstrated a more potent oral antihypertensive effect than the reference drug cromakalim in spontaneously hypertensive rats, indicating potential applications in cardiovascular health management (Matsumoto et al., 1996).

Hypolipidemic Properties

A series of 4H-3,1-benzoxazin-4-ones have been reported to exhibit hypolipidemic properties, including hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating effects. This series particularly highlights derivatives with a bromine atom substitution at the 6-position, suggesting a role in lipid management (Fenton et al., 1989).

Neuroprotective Activity

8-Alkylamino-1,4-benzoxazine antioxidants have been identified to possess neuroprotective properties. Compounds from this series have shown the ability to prevent the fall in ATP levels caused by hypoxia in astrocytes and demonstrated powerful neuroprotective effects in a model of brain damage mimicking the lesions underlying cerebral palsy (Largeron et al., 2001).

Cardiovascular Effects

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine, particularly the 2-(4,5-dihydro-1H-imidazol-2-yl) variant, have been synthesized and evaluated for cardiovascular effects as potential antihypertensive agents. These compounds showed high affinities for imidazoline binding sites and alpha adrenergic receptors, indicating therapeutic potential in blood pressure regulation (Touzeau et al., 2003).

Safety And Hazards

Safety data sheets provide information on chemical products that help users of those chemicals to make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident. Unfortunately, there is no specific safety and hazard information available for “6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine”.

Future Directions

As this compound is provided to early discovery researchers, it could be used in various research and development applications. However, without specific studies or data, it’s difficult to predict the exact future directions for this compound.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and experimental data would be required.

properties

IUPAC Name |

6-bromo-3-methyl-2,4-dihydro-1,3-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-5-7-4-8(10)2-3-9(7)12-6-11/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRWMKXMXFEVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)Br)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223547 | |

| Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine | |

CAS RN |

7331-78-4 | |

| Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007331784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',6'-bis(diethylamino)-3'-methyl-](/img/structure/B3056611.png)